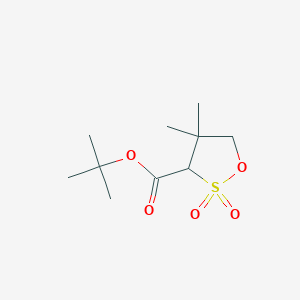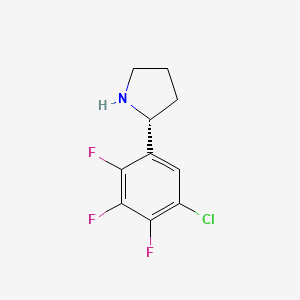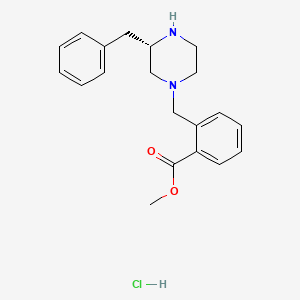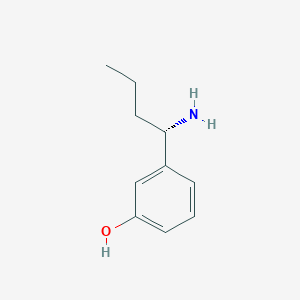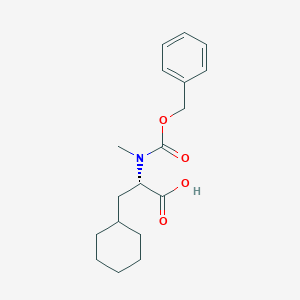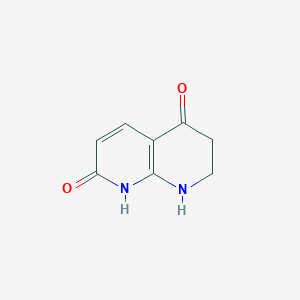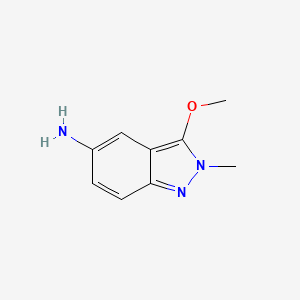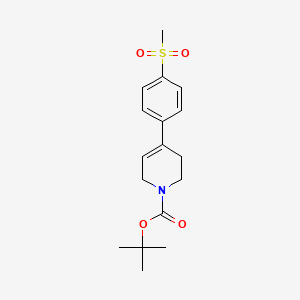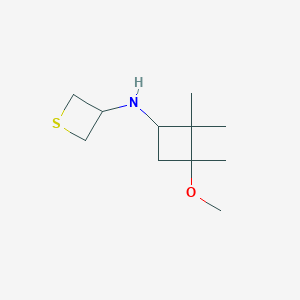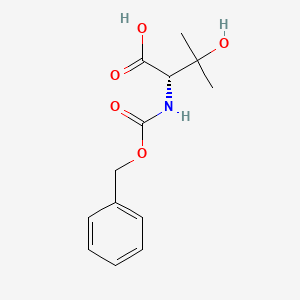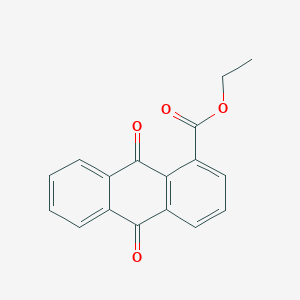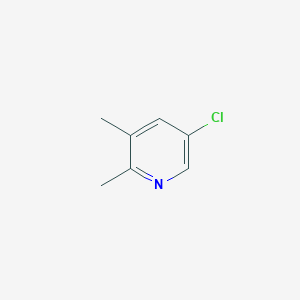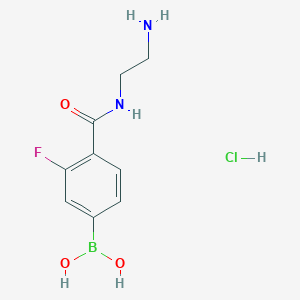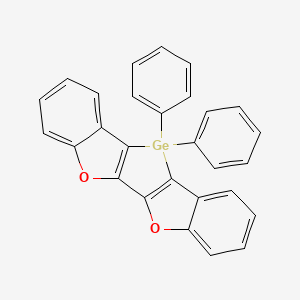
Bis(benzothieno)germole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzothieno)germole is a compound that belongs to the class of organogermanium compounds It features a germole core, which is a five-membered ring containing germanium, fused with benzothiophene units
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, where bromodithieno[3,2-b:4,5-c’]germole is coupled with stannylated benzothiophene derivatives . The reaction is usually carried out under inert conditions, such as in an argon atmosphere, and requires a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for bis(benzothieno)germole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Bis(benzothieno)germole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germole oxides.
Reduction: Reduction reactions can convert the germole core to its corresponding germolide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield germole oxides, while substitution reactions can introduce various functional groups onto the benzothiophene units.
Scientific Research Applications
Bis(benzothieno)germole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated materials and polymers.
Biology: The compound’s unique electronic properties make it a candidate for studying biological electron transfer processes.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism by which bis(benzothieno)germole exerts its effects is primarily related to its electronic structure. The germole core and benzothiophene units create a conjugated system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and improve device performance. The molecular targets and pathways involved depend on the specific application, such as interacting with electron transport layers in OLEDs or binding to specific biomolecules in biological systems .
Comparison with Similar Compounds
Bis(benzothieno)germole can be compared to other similar compounds, such as:
Bis(benzothieno)silole: Similar structure but with silicon instead of germanium. It exhibits different electronic properties due to the difference in atomic size and electronegativity.
Bis(benzothieno)stannole: Contains tin instead of germanium.
The uniqueness of this compound lies in its balance of electronic properties and stability, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H18GeO2 |
|---|---|
Molecular Weight |
459.1 g/mol |
IUPAC Name |
11,11-diphenyl-3,19-dioxa-11-germapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene |
InChI |
InChI=1S/C28H18GeO2/c1-3-11-19(12-4-1)29(20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)30-27(25)28-26(29)22-16-8-10-18-24(22)31-28/h1-18H |
InChI Key |
UYMUIQSPFMYENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]2(C3=C(C4=C2C5=CC=CC=C5O4)OC6=CC=CC=C63)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


